molecular formula C22H21BrN2O3 B2886430 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone CAS No. 1448124-76-2

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B2886430
CAS No.: 1448124-76-2
M. Wt: 441.325
InChI Key: HSAYHLCERRWLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a complex organic compound that features a combination of bromopyridine, piperidine, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

    Formation of 3-Bromopyridin-2-yl ether: This step involves the reaction of 3-bromopyridine with an appropriate alcohol under basic conditions to form the ether linkage.

    Piperidine Derivatization: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the bromopyridin-2-yl ether.

    Naphthalene Attachment: The final step involves the coupling of the naphthalene moiety to the piperidine derivative through an ether linkage, typically using a strong base and a suitable leaving group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors in the nervous system, modulating their activity and influencing neurological functions.

    Ion Channels: The compound can interact with ion channels, altering their permeability and affecting cellular signaling.

Comparison with Similar Compounds

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone can be compared with other compounds that have similar structural features:

    1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone: The presence of a fluorine atom can influence the compound’s electronic properties and its interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3/c23-20-6-3-11-24-22(20)28-18-9-12-25(13-10-18)21(26)15-27-19-8-7-16-4-1-2-5-17(16)14-19/h1-8,11,14,18H,9-10,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAYHLCERRWLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.